Coniferyl ferulate
Overview
Description
Coniferyl ferulate is a phenolic compound found abundantly in umbelliferous plants such as Angelica sinensis. It is known for its multiple pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is chemically unstable, which adds to its uniqueness and challenges in handling and application.
Mechanism of Action
Target of Action
Coniferyl ferulate (CF) is a natural product known for its various pharmacological activities . It primarily targets the glutathione S-transferase (GST) , a critical enzyme involved in detoxification . It shows strong inhibition of human placental GST . CF also targets Mgst2 , a gene preferentially expressed in neutrophil progenitor cells and implicated in mitochondrial metabolic processes .
Mode of Action
CF interacts with its targets to bring about significant physiological changes. It inhibits GST, thereby reversing multidrug resistance and downregulating P-glycoprotein . In the context of hematopoietic stem and progenitor cells (HSPCs), CF selectively inhibits Mgst2, leading to the amelioration of xylene-induced hematotoxic effects .
Biochemical Pathways
CF affects several biochemical pathways. It plays a role in reshaping gut microbiota and microbial metabolism . This interaction impacts the development and function of the brain via the microbiota–gut–brain axis . In the case of HSPCs, CF counters the reduction of both monocyte and neutrophil progenitor cells, which are commonly affected by xylene toxicity .
Pharmacokinetics
It’s known that cf is orally administered , suggesting that it undergoes absorption, distribution, metabolism, and excretion (ADME) processes
Result of Action
CF has been found to alleviate psychiatric disorders . Specifically, oral administration of CF once daily attenuated weight loss and depression-like and anxiety-like behaviors induced by chronic unpredicted mild stress (CUMS) in mice . It also significantly ameliorated colonic inflammation, lowered the levels of IL-6, IL-1β, and TNF-α . In the context of HSPCs, CF mitigates the detrimental impact of xylene by targeting Mgst2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CF. For instance, the gut microbiome, an important part of the body’s environment, is known to be involved in depression development . Thus, changes in gut microbiota may impact the efficacy of CF in alleviating depression-like behaviors
Biochemical Analysis
Biochemical Properties
Coniferyl ferulate interacts with various enzymes and proteins. It has been found to inhibit XO in an uncompetitive manner . This interaction suggests that this compound may play a role in regulating purine metabolism and could potentially be used to treat conditions associated with excessive XO activity, such as gout .
Cellular Effects
Its ability to inhibit XO suggests that it may influence cell function by altering purine metabolism . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with XO . By inhibiting this enzyme, this compound can alter the metabolic conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby influencing purine metabolism .
Metabolic Pathways
This compound is involved in the purine metabolic pathway due to its interaction with XO . It may affect metabolic flux or metabolite levels by altering the activity of this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coniferyl ferulate can be extracted from Angelica sinensis using various methods. The most efficient methods include sonication extraction, pressurized liquid extraction, and supercritical fluid extraction . These methods involve the use of solvents like acetonitrile or methanol-formic acid in specific ratios and volumes, with optimized extraction times .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The optimization of extraction methods is crucial to maximize yield and purity. Pressurized liquid extraction and supercritical fluid extraction are preferred due to their higher efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: Coniferyl ferulate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of coniferyl aldehyde, while reduction can yield coniferyl alcohol .
Scientific Research Applications
Coniferyl ferulate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other phenolic compounds.
Comparison with Similar Compounds
Ferulic Acid: Known for its antioxidant properties, ferulic acid is structurally similar to coniferyl ferulate but lacks the ferulate moiety.
Coniferyl Alcohol: This compound is a reduction product of this compound and shares similar pharmacological activities.
p-Coumaric Acid: Another phenolic compound with antioxidant properties, it is structurally related but differs in its side chain composition.
Uniqueness: this compound stands out due to its combined ferulate and coniferyl moieties, which contribute to its unique pharmacological profile and chemical instability. This combination allows it to interact with a broader range of molecular targets and pathways, enhancing its therapeutic potential .
Properties
IUPAC Name |
[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3/b4-3+,10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIMMMHQDNVRS-YZQQHVNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63644-62-2 | |
Record name | Coniferyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063644622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CONIFERYL FERULATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SK9G87Y9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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